molecular formula C11H7BrClNO2 B13514858 Methyl 7-bromo-4-chloroquinoline-2-carboxylate

Methyl 7-bromo-4-chloroquinoline-2-carboxylate

Cat. No.: B13514858
M. Wt: 300.53 g/mol
InChI Key: KDCSGHHZDYCDHV-UHFFFAOYSA-N
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Description

Methyl 7-bromo-4-chloroquinoline-2-carboxylate is a chemical compound with the molecular formula C11H7BrClNO2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of bromine and chlorine atoms attached to the quinoline ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-4-chloroquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 7-bromoquinoline with thionyl chloride to introduce the chlorine atom, followed by esterification with methanol to form the methyl ester . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, making the production process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Methyl 7-bromo-4-chloroquinoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-bromo-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms enhance its reactivity, allowing it to bind to enzymes and receptors, thereby modulating their activity. This compound can inhibit or activate various biological processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromo-4-chloroquinoline-2-carboxylate is unique due to its specific substitution pattern, which enhances its reactivity and versatility in chemical syntheses. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

methyl 7-bromo-4-chloroquinoline-2-carboxylate

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)10-5-8(13)7-3-2-6(12)4-9(7)14-10/h2-5H,1H3

InChI Key

KDCSGHHZDYCDHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=CC(=C2)Br)C(=C1)Cl

Origin of Product

United States

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